Product packaging for N6-[(Indole-3-yl)acetyl]-L-lysine(Cat. No.:CAS No. 17929-68-9)

N6-[(Indole-3-yl)acetyl]-L-lysine

Cat. No.: B100925
CAS No.: 17929-68-9
M. Wt: 303.36 g/mol
InChI Key: FKIGOUKDKBOZID-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Auxin Conjugate Discovery

The concept of auxin existing in a bound or conjugated form emerged from early physiological studies. It was observed that the amount of free IAA that could be extracted from plant tissues was often only a small fraction of the total auxin activity. This led to the hypothesis that a significant portion of IAA was present in a stored, inactive state.

Over time, various types of IAA conjugates were identified, including ester-linked conjugates to sugars and amide-linked conjugates to amino acids and peptides. oup.comnih.govtaylorandfrancis.com While conjugates with amino acids like aspartic acid, glutamic acid, alanine, and leucine (B10760876) have been found in a variety of plants, N6-[(Indole-3-yl)acetyl]-L-lysine was notably identified as a product of the phytopathogen Pseudomonas syringae subsp. savastanoi. nih.govacs.org This bacterium is known to cause gall formation on olive and oleander plants, a process dependent on its synthesis of IAA. nih.gov The discovery of IAA-lysine synthesis in this bacterium provided a unique model system to study the role of auxin conjugation in host-pathogen interactions.

Significance in Biological Systems (Microbial and Plant)

The conjugation of IAA to lysine (B10760008) serves as a key regulatory mechanism for maintaining IAA homeostasis. nih.gov This process can either lead to the irreversible degradation of IAA or serve as a reversible storage form from which free, active IAA can be released. nih.govnih.gov

In Microbial Systems:

In the gall-forming bacterium Pseudomonas savastanoi, the synthesis of this compound is catalyzed by the enzyme IAA-lysine synthetase, encoded by the iaaL gene. nih.govfrontiersin.org This conjugation is particularly prominent in strains isolated from oleander galls. nih.gov The conversion of IAA to IAA-lysine reduces the pool of free IAA, which in turn affects the virulence of the bacterium. nih.gov Studies have shown that mutants unable to synthesize IAA-lysine accumulate higher levels of IAA and exhibit altered gall formation, highlighting the importance of this conjugation in modulating the pathogen's interaction with its host. nih.gov The synthesis of IAA-lysine by the bacterium is thought to be a mechanism to attenuate the effects of high IAA concentrations, which can be toxic to the plant cells and potentially to the bacterium itself.

In Plant Systems:

While this compound is not a commonly reported endogenous conjugate in plants, the study of its effects has provided valuable insights into auxin metabolism. When the bacterial iaaL gene is expressed in transgenic plants, it leads to the formation of IAA-lysine and a corresponding decrease in free IAA levels, resulting in phenotypes associated with auxin deficiency. nih.govfrontiersin.org This demonstrates that the enzymatic machinery for this conjugation can function in plants and effectively alter auxin homeostasis.

Plants possess their own families of enzymes, such as the GH3 family, that conjugate IAA to various amino acids. nih.govplos.org The hydrolysis of these conjugates back to free IAA is carried out by amidohydrolases. oup.comnih.gov The specificity of these hydrolases for different IAA-amino acid conjugates determines whether the conjugate serves as a temporary storage form or is targeted for degradation. nih.gov

Overview of Research Trajectories

Research on this compound and other IAA conjugates has followed several key trajectories:

Biochemical Characterization: Early research focused on the isolation and identification of the compound and the enzyme responsible for its synthesis, IAA-lysine synthetase. nih.govacs.org This included determining the enzyme's substrate specificity and kinetic properties. frontiersin.org

Genetic and Molecular Analysis: The cloning and characterization of the iaaL gene from Pseudomonas savastanoi was a significant milestone. nih.gov This allowed for studies involving the transfer of the gene into other bacterial strains and into plants to investigate its effects on IAA levels and biological processes. nih.govnih.gov

Role in Pathogenesis: A major area of research has been the role of IAA-lysine in the virulence of Pseudomonas savastanoi. nih.govfrontiersin.org This has involved comparing wild-type and mutant strains in their ability to produce IAA, form galls, and multiply within the host plant. nih.gov

Auxin Homeostasis in Plants: The use of the iaaL gene as a tool in transgenic plants has been instrumental in demonstrating the importance of auxin conjugation for normal plant development. nih.gov These studies have complemented research on the endogenous plant enzymes (GH3s and amidohydrolases) that control the levels of various IAA-amino acid conjugates. oup.comnih.govnih.govplos.org

The study of this compound continues to provide a valuable model for understanding the intricate mechanisms that govern auxin action in both microbial and plant systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21N3O3 B100925 N6-[(Indole-3-yl)acetyl]-L-lysine CAS No. 17929-68-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17929-68-9

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

(2S)-2-amino-6-[[2-(1H-indol-3-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C16H21N3O3/c17-13(16(21)22)6-3-4-8-18-15(20)9-11-10-19-14-7-2-1-5-12(11)14/h1-2,5,7,10,13,19H,3-4,6,8-9,17H2,(H,18,20)(H,21,22)/t13-/m0/s1

InChI Key

FKIGOUKDKBOZID-ZDUSSCGKSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCCC(C(=O)O)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCCC(C(=O)O)N

Synonyms

IAA-lysine
indole-3-acetyl-epsilon-lysine
indoleacetic acid-lysine

Origin of Product

United States

Nomenclature and Biochemical Classification of N6 Indole 3 Yl Acetyl L Lysine

Systematic Naming Conventions

The compound N6-[(Indole-3-yl)acetyl]-L-lysine is known by several systematic and common names, reflecting its chemical structure. According to the International Union of Pure and Applied Chemistry (IUPAC), its formal name is (2S)-2-amino-6-[2-(1H-indol-3-yl)acetamido]hexanoic acid. jst.go.jpebi.ac.uk This name precisely describes the molecule's stereochemistry and constituent parts: a hexanoic acid backbone with an amino group at the second (alpha) carbon, and an acetamido group at the sixth (epsilon) carbon, which is further substituted with an indole-3-yl group.

Other synonyms for this compound include Nε-(1H-Indole-3-ylacetyl)-L-lysine and N6-(1H-indol-3-ylacetyl)-L-lysine. jst.go.jp The "N6" and "Nε" notations specify that the acyl group is attached to the nitrogen atom at the sixth position of the lysine (B10760008) side chain.

Table 1: Systematic and Common Names of this compound

TypeName
IUPAC Name (2S)-2-amino-6-[2-(1H-indol-3-yl)acetamido]hexanoic acid
Synonym Nε-(1H-Indole-3-ylacetyl)-L-lysine
Synonym N6-(1H-indol-3-ylacetyl)-L-lysine
Synonym N(6)-[(Indol-3-yl)acetyl]-L-lysine
KEGG ID C04211
ChEBI ID CHEBI:17328
PubChem CID 161240

Enzyme Commission (EC) Classification of Related Synthetases

The synthesis of this compound involves the formation of an amide bond between the carboxyl group of indole-3-acetic acid and the epsilon-amino group of L-lysine. This reaction is catalyzed by a class of enzymes known as synthetases or ligases. The Enzyme Commission (EC) number provides a numerical classification scheme for enzymes based on the chemical reactions they catalyze. wikipedia.org

Enzymes that form carbon-nitrogen bonds are classified under EC 6. Specifically, those forming amide bonds are typically found in subclass EC 6.3. While a specific EC number for an indole-3-acetyl-L-lysine synthetase is not explicitly detailed in the primary search results, enzymes catalyzing similar reactions provide a basis for classification. For instance, hydrolases that act on amide bonds, the reverse reaction, are found in EC 3.5. expasy.orgwikipedia.org The synthetases responsible for creating such bonds are crucial in various biological pathways.

Biochemical Classification as a Non-Proteinogenic L-α-Amino Acid Conjugate

This compound is classified as a non-proteinogenic L-α-amino acid conjugate. ebi.ac.uk This classification arises from several key features of its structure. It is a derivative of the proteinogenic amino acid L-lysine, meaning it is a modification of one of the 22 standard amino acids used in protein synthesis. However, the modification—the attachment of an indole-3-acetyl group to the side-chain amino group—means that this compound itself is not directly incorporated into proteins during translation.

The term "conjugate" refers to the joining of two or more different molecules. In this case, it is a conjugate of L-lysine and indole-3-acetic acid, a common plant hormone of the auxin class. Such conjugates are often involved in metabolic regulation and storage of bioactive molecules.

Relationship within the N6-Acyl-L-lysine Family

This compound belongs to the broader family of N6-acyl-L-lysine compounds. ebi.ac.uknih.govebi.ac.uk This family is characterized by the acylation of the epsilon-amino group of an L-lysine residue. A well-known member of this family is N6-acetyl-L-lysine, where the acyl group is a simple acetyl group. nih.govebi.ac.ukhmdb.canih.gov

The acylation of lysine is a significant post-translational modification in proteins, affecting their function, localization, and stability. While N6-acetyl-L-lysine is a key player in histone modification and gene regulation, other N6-acylations, such as the one involving indole-3-acetic acid, point to a diverse range of biological roles for this class of compounds, potentially linking amino acid metabolism with hormone signaling pathways. The specific acyl group attached to the lysine determines the compound's chemical properties and biological activity.

Biosynthesis and Enzymatic Synthesis of N6 Indole 3 Yl Acetyl L Lysine

Indoleacetate—Lysine (B10760008) Synthetase (EC 6.3.2.20)

Indoleacetate-lysine synthetase, systematically known as (indol-3-yl)acetate:L-lysine ligase (ADP-forming), is the enzyme responsible for the synthesis of N6-[(Indole-3-yl)acetyl]-L-lysine. wikipedia.orgqmul.ac.uk This enzyme is classified under EC number 6.3.2.20 and plays a significant role in the metabolism of the phytohormone indole-3-acetic acid (IAA) in certain bacteria. wikipedia.orggenome.jp In the phytopathogen Pseudomonas syringae subsp. savastanoi, the enzyme is involved in the conjugation of IAA to L-lysine, a process that helps regulate the pool of active IAA and influences the bacterium's virulence. nih.gov

Catalytic Reaction and Energy Requirements (ATP-dependent ligase)

Indoleacetate-lysine synthetase belongs to the ligase family, specifically those that form carbon-nitrogen bonds. wikipedia.org The synthesis of N6-[(indol-3-yl)acetyl]-L-lysine is an energy-dependent process that requires the hydrolysis of adenosine (B11128) triphosphate (ATP). wikipedia.orgqmul.ac.uk The enzyme catalyzes the chemical reaction where ATP, (indol-3-yl)acetate, and L-lysine are converted into ADP, phosphate (B84403), and N6-[(indol-3-yl)acetyl]-L-lysine. wikipedia.orgqmul.ac.uk

This reaction demonstrates the enzyme's function as an ATP-dependent ligase, utilizing the energy from ATP cleavage to form the amide bond between the carboxyl group of IAA and the ε-amino group of L-lysine.

Enzyme Characterization and Purification Strategies

The characterization of indoleacetate-lysine synthetase has been advanced through various purification strategies. One effective method involves the expression of N-terminal hexahistidine-tagged versions of the enzyme (IaaL allozymes) in Escherichia coli. These tagged proteins can then be purified using a two-step process of nickel-affinity chromatography followed by size-exclusion chromatography. nih.gov This approach allows for the isolation of highly pure enzyme, which is essential for detailed kinetic and functional studies. nih.gov

Substrate Specificity for (Indol-3-yl)acetate and L-Lysine

Kinetic analyses of the purified enzyme have confirmed its substrate specificity. The enzyme demonstrates a clear preference for (indol-3-yl)acetate (IAA) and L-lysine. nih.gov Studies on different allelic variants of the enzyme, such as IaaLPsn-1 and IaaLPsf-3 from Pseudomonas savastanoi pathovars, have verified their functionality and specificity for lysine as the amino acid substrate in the conjugation reaction. nih.gov While plants can conjugate IAA to a variety of amino acids including aspartate, glutamate, and alanine, the bacterial enzyme encoded by iaaL is notably specific for L-lysine. nih.gov

Molecular Biology of the iaaL Gene Encoding Indoleacetate—Lysine Synthetase

The gene encoding indoleacetate-lysine synthetase is designated as iaaL. asm.org In the gall-forming phytopathogen Pseudomonas savastanoi, this gene is a key component in the bacterium's ability to modulate the concentration of the plant hormone IAA. nih.gov

The iaaL gene was first cloned from a plasmid (pIAA) found in an oleander strain of Pseudomonas syringae subsp. savastanoi. asm.org The gene was cloned into the pUC8 vector, creating the recombinant plasmid pLG87. When this plasmid was introduced into Escherichia coli, the transformed bacteria exhibited a 47-fold higher specific activity of IAA-lysine synthetase compared to the original P. syringae subsp. savastanoi strain. asm.org Furthermore, the iaaL gene has been expressed in transgenic plants. A chimeric gene consisting of the iaaL coding region under the control of the cauliflower mosaic virus 35S RNA promoter was introduced into tobacco and potato plants. These transgenic plants were capable of synthesizing IAA-lysine when supplied with lysine, demonstrating that the bacterial gene is functional in a eukaryotic system and can alter plant development. nih.gov

Significant allelic variation of the iaaL gene exists among different pathovars of Pseudomonas savastanoi. Most strains of this bacterium, which cause diseases in olive, oleander, ash, and broom, contain two different paralogs of the iaaL gene, with the exception of strains from broom which have only one. nih.gov

Recent research has identified several iaaL alleles, including iaaLPsv, iaaLPsn, iaaLPto, and a newly identified allele, iaaLPsf, which is specific to strains isolated from ash trees. nih.gov The functionality of these different alleles varies, impacting the ability of the bacterial strain to produce the IAA-lysine conjugate. For instance, the production of IAA-lysine in P. savastanoi pv. savastanoi and pv. nerii is dependent on a functional iaaLPsn allele, while in pv. fraxini, it relies on a functional iaaLPsf allele. nih.gov

In vitro assays with purified IaaL allozymes have quantified these functional differences. IaaLPsf-3, for example, showed the highest catalytic efficiency for both IAA and lysine, with a specific activity approximately five times higher than that of IaaLPsn-1. nih.gov Conversely, the allozyme IaaLPsv-1 was found to be inactive. nih.gov This allelic diversity and functional divergence highlight the evolutionary adaptation of P. savastanoi pathovars, allowing for fine-tuned regulation of IAA levels, which is crucial for their pathogenic lifestyle. nih.govfrontiersin.org

Table of Research Findings on iaaL Allelic Variation

Allele/AllozymeHost PathovarFunctional StatusRelative ActivityReference
iaaLPsn-1 P. savastanoi pv. neriiActiveBaseline nih.gov
iaaLPsv-1 P. savastanoi pv. savastanoiInactiveNot detectable nih.gov
iaaLPsf-3 P. savastanoi pv. fraxiniActive~5-fold higher than IaaLPsn-1 nih.gov
iaaLPto P. syringae pv. tomatoActive- nih.gov

The formation of this compound is contingent upon the biological availability of its two fundamental precursors: the plant hormone Indole-3-acetic acid (IAA) and the essential amino acid L-lysine. The biosynthesis of these precursors involves distinct and complex metabolic pathways, which are critical for normal cellular function and development in their respective organisms.

Indole-3-acetic Acid (IAA) Biosynthesis Pathways (e.g., Tryptophan-dependent pathways)

Indole-3-acetic acid (IAA), the most abundant natural auxin in plants, is primarily synthesized from the amino acid L-tryptophan. umn.edu Several Tryptophan-dependent pathways have been identified in plants and microorganisms, each characterized by a unique series of intermediate molecules. nih.govmdpi.com While tryptophan-independent pathways also exist, the tryptophan-dependent routes are considered the major contributors to IAA production. umn.edunih.gov

L-tryptophan itself is a relatively rare and energetically expensive amino acid for microbial cells to produce, meaning that high concentrations of IAA are typically synthesized only when there is an excess of tryptophan available. nih.gov The primary Tryptophan-dependent pathways are named after their key intermediates:

The Indole-3-pyruvic acid (IPA) Pathway: This is a major pathway for IAA biosynthesis in both plants and microbes. nih.gov In this route, tryptophan is first converted to indole-3-pyruvate (IPA) by a tryptophan aminotransferase (encoded by TAA family genes). nih.govpnas.org Subsequently, IPA is decarboxylated to form indole-3-acetaldehyde (IAAld). nih.gov The final step involves the oxidation of IAAld to IAA, a reaction catalyzed by an aldehyde dehydrogenase. nih.gov In plants, the YUCCA (YUC) family of flavin monooxygenases is crucial for converting IPA to IAA, acting downstream of the TAA enzymes. pnas.org Genetic studies have shown that the TAA/YUCCA pathway accounts for a significant portion, potentially at least 80%, of tryptophan-dependent IAA synthesis in plants like maize. umn.edu

The Tryptamine (B22526) (TAM) Pathway: This pathway is also found in both plants and microorganisms. nih.govmdpi.com It begins with the decarboxylation of tryptophan to tryptamine by tryptophan decarboxylase. nih.gov Tryptamine is then converted to indole-3-acetaldehyde by an amine oxidase, which is subsequently oxidized to IAA. nih.gov

The Indole-3-acetamide (B105759) (IAM) Pathway: In some plant-pathogenic bacteria, IAA is synthesized via the conversion of tryptophan to indole-3-acetamide (IAM) by the enzyme tryptophan monooxygenase (iaaM). pnas.org IAM is then hydrolyzed to IAA by an IAM hydrolase (iaaH). pnas.org Plants can also produce IAM, though the exact biosynthesis routes are less defined. pnas.org The Arabidopsis AMIDASE1 is an enzyme capable of converting IAM to IAA. pnas.org

The Indole-3-acetonitrile (B3204565) (IAN) Pathway: This pathway is more extensively studied in plants. Tryptophan is converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes. nih.govmdpi.com IAOx can then be converted to indole-3-acetonitrile (IAN), which is finally hydrolyzed by a nitrilase to produce IAA. nih.govmdpi.com

The following table summarizes the key steps in the major tryptophan-dependent IAA biosynthesis pathways.

Pathway NameStarting MoleculeKey Intermediate(s)Key EnzymesFinal Product
Indole-3-pyruvic acid (IPA)L-TryptophanIndole-3-pyruvate (IPA), Indole-3-acetaldehyde (IAAld)Tryptophan Aminotransferase (TAA), YUCCA Flavin Monooxygenases, Pyruvate (B1213749) Decarboxylase, Aldehyde DehydrogenaseIndole-3-acetic acid (IAA)
Tryptamine (TAM)L-TryptophanTryptamine, Indole-3-acetaldehyde (IAAld)Tryptophan Decarboxylase, Amine Oxidase, Aldehyde DehydrogenaseIndole-3-acetic acid (IAA)
Indole-3-acetamide (IAM)L-TryptophanIndole-3-acetamide (IAM)Tryptophan Monooxygenase, IAM HydrolaseIndole-3-acetic acid (IAA)
Indole-3-acetonitrile (IAN)L-TryptophanIndole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN)Cytochrome P450, NitrilaseIndole-3-acetic acid (IAA)

L-Lysine Biosynthesis and Availability

L-lysine is an essential amino acid for animals, meaning it cannot be synthesized de novo and must be obtained from dietary sources. eolss.netnih.gov In contrast, most bacteria, plants, and algae synthesize L-lysine, primarily from aspartic acid (aspartate) via the diaminopimelate (DAP) pathway. eolss.netnih.govyoutube.com This pathway is not only crucial for protein synthesis but also for building the bacterial cell wall, as its intermediate, meso-diaminopimelic acid (meso-DAP), is a vital component of the peptidoglycan layer in Gram-negative bacteria. eolss.netnih.gov

The biosynthesis begins with aspartate, which is derived from the citric acid cycle intermediate, oxaloacetate. youtube.com A series of enzymatic reactions converts aspartate into aspartate-β-semialdehyde. youtube.com The first committed step towards lysine synthesis is the condensation of aspartate-β-semialdehyde and pyruvate to form dihydrodipicolinate, catalyzed by dihydrodipicolinate synthase (DHDPS). eolss.netyoutube.com This is then reduced to tetrahydrodipicolinate by dihydrodipicolinate reductase. eolss.net

From tetrahydrodipicolinate, the pathway branches into three main variants, primarily distinguished by how tetrahydrodipicolinate is converted to meso-DAP. nih.gov

The Succinylase Pathway: This is the most common pathway, utilized by all Gram-negative and most Gram-positive bacteria. nih.gov It involves the acylation of tetrahydrodipicolinate with a succinyl group. eolss.net The process continues through several steps involving enzymes like N-succinyltransferase, aminotransferase, and desuccinylase to produce meso-DAP. eolss.netnih.gov

The Acetylase Pathway: Used by some Bacillus species, this pathway is a minor variant that incorporates an acetyl group instead of a succinyl group onto tetrahydrodipicolinate. eolss.netnih.gov

The Dehydrogenase Pathway: This pathway, found in a limited number of Bacillus species, involves the direct conversion of tetrahydrodipicolinate to meso-DAP by meso-DAP dehydrogenase. nih.govresearchgate.net

The final step in all these pathways is the decarboxylation of meso-DAP by DAP decarboxylase to yield L-lysine. eolss.netyoutube.com While it is established that plants use the DAP pathway, evidence suggests they may employ a novel variant that differs from the known bacterial pathways. researchgate.netresearchwithrutgers.com

The following table outlines the main variants of the L-lysine biosynthesis pathway.

Pathway VariantOrganismsKey FeatureFinal StepEnd Product
Succinylase PathwayMost bacteriaAcylation with a succinyl groupDecarboxylation of meso-DAPL-Lysine
Acetylase PathwaySome Bacillus speciesAcylation with an acetyl groupDecarboxylation of meso-DAPL-Lysine
Dehydrogenase PathwaySome Bacillus speciesDirect conversion to meso-DAP via dehydrogenaseDecarboxylation of meso-DAPL-Lysine
Plant VariantPlantsPotentially novel enzymatic stepsDecarboxylation of meso-DAPL-Lysine

Metabolism and Degradation of N6 Indole 3 Yl Acetyl L Lysine

Enzymatic Hydrolysis and Deconjugation Mechanisms

The formation of IAA-Lysine is catalyzed by the enzyme IAA-lysine synthetase, encoded by the iaaL gene, in an ATP-dependent reaction. nih.gov This enzyme creates a stable amide bond between the carboxyl group of IAA and the ε-amino group of L-lysine. nih.gov This process has been extensively studied in plant pathogenic bacteria, such as Pseudomonas syringae subsp. savastanoi, where it serves as a mechanism to control the concentration of free IAA, a virulence factor. frontiersin.orgnih.gov

Kinetic studies of various allozymes of IAA-lysine synthetase (IaaL) have demonstrated a clear preference for the synthesis of IAA-Lysine. nih.gov For instance, the IaaLPsf-3 allozyme exhibits a Vmax of 53.3 ± 3.4 nmol/min/mg for IAA-Lysine formation. frontiersin.org Notably, these bacterial enzymes show no detectable activity in the reverse direction, indicating that the conjugation is effectively an irreversible process from the perspective of the synthesizing organism. nih.gov

While the bacterial synthesis is well-documented, the hydrolysis or deconjugation of IAA-Lysine in plants is not as clearly understood. Plants possess families of amido hydrolases that can cleave IAA-amino acid conjugates to release free IAA. nih.gov However, these enzymes exhibit substrate specificity. While conjugates like IAA-Alanine and IAA-Leucine are readily hydrolyzed, others, such as IAA-Aspartate, are less favored substrates. researchgate.net The specific plant enzymes responsible for the hydrolysis of the ε-linkage in IAA-Lysine have not been definitively identified, and it is not considered a major reversible storage form of auxin in plants in the same way as other conjugates.

Pathways of Further Metabolic Fate of Conjugated and Released Moieties

The metabolic fate of N6-[(Indole-3-yl)acetyl]-L-lysine begins with its formation, which effectively sequesters both IAA and lysine (B10760008). As the conjugation is largely irreversible by the synthesizing bacterial enzymes, the conjugate itself can be considered a terminal product in that context. nih.gov

Should deconjugation occur in a plant host, the released moieties would enter their respective metabolic pathways:

Indole-3-acetic acid (IAA): Once released, free IAA can be subjected to several catabolic processes. The primary route of irreversible degradation is through oxidation. In Arabidopsis, this is mainly carried out by DIOXYGENASE FOR AUXIN OXIDATION (DAO) enzymes, which convert IAA to 2-oxindole-3-acetic acid (oxIAA). frontiersin.org This oxidized form is biologically inactive. The oxIAA can be further conjugated, for example with glucose, to form oxIAA-glucoside. frontiersin.org

L-lysine: The released lysine would enter the plant's general amino acid pool. Lysine catabolism in plants primarily occurs via the saccharopine pathway. nih.gov This pathway involves the enzymes lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH). The catabolism of lysine can feed into the tricarboxylic acid (TCA) cycle, contributing to energy metabolism. nih.govfrontiersin.org Lysine metabolism is also interconnected with plant stress responses and the synthesis of other essential amino acids derived from aspartate. frontiersin.orgnih.gov

Comparative Analysis with Other Auxin Conjugate Degradation Pathways (e.g., IAA-Asp, IAA-Glu)

The metabolic pathway of IAA-Lysine differs significantly from that of the major auxin-amino acid conjugates found in plants, such as N-(Indole-3-yl-acetyl)-L-aspartic acid (IAA-Asp) and N-(Indole-3-yl-acetyl)-L-glutamic acid (IAA-Glu).

IAA-Asp and IAA-Glu are synthesized in plants by the GH3 family of enzymes, particularly when free IAA levels are high. frontiersin.org For a long time, they were considered to be solely products of an irreversible inactivation pathway. However, recent research has revealed a more complex dual role. They can be hydrolyzed by plant-specific hydrolases (e.g., ILR1, IAR3) to release free IAA, thus functioning as reversible storage forms. frontiersin.org Alternatively, they can be targeted for irreversible degradation by being oxidized first to oxIAA-Asp and oxIAA-Glu by DAO enzymes, which are then hydrolyzed to the inactive oxIAA. frontiersin.org

In contrast, IAA-Lysine is synthesized by a bacterial enzyme (iaaL) not typically found in plants. nih.gov Its primary role appears to be the detoxification or attenuation of IAA virulence in a pathogenic context, rather than serving as a regulated, reversible hormone reservoir for the plant. nih.gov While plant hydrolases might be capable of cleaving it, it is not considered a primary substrate for auxin homeostasis in plants.

Table 2: Comparison of IAA Conjugate Metabolism Pathways

FeatureThis compound (IAA-Lysine)IAA-Aspartate / IAA-Glutamate
Primary Synthesizing Organism Phytopathogenic Bacteria (e.g., Pseudomonas syringae) nih.govnih.govPlants frontiersin.org
Synthesizing Enzyme IAA-lysine synthetase (iaaL) nih.govGH3 acyl acid amido synthetases frontiersin.org
Primary Role IAA inactivation/detoxification for virulence control frontiersin.orgnih.govRegulating auxin homeostasis; dual role as storage and degradation precursor frontiersin.org
Reversibility (Deconjugation) Bacterial enzyme is functionally irreversible. nih.gov Hydrolysis in plants is not well-characterized.Reversible; hydrolyzed by ILR1/ILL amido hydrolases in plants to release free IAA. frontiersin.org
Irreversible Degradation Pathway Fate is primarily sequestration as a conjugate. Released IAA is oxidized to oxIAA.Can be oxidized by DAO enzymes to oxIAA-Asp/Glu, followed by hydrolysis to inactive oxIAA. frontiersin.org

Biological Roles and Physiological Significance of N6 Indole 3 Yl Acetyl L Lysine

Role as an Auxin Conjugate in Plants

N6-[(Indole-3-yl)acetyl]-L-lysine, also known as IAA-lysine, is a significant conjugate of the primary plant auxin, indole-3-acetic acid (IAA). In plants, the majority of IAA exists in conjugated forms, with free IAA constituting only a small fraction of the total pool. researchgate.netoup.com These conjugates play diverse and crucial roles in plant life, from storage and transport to protection from enzymatic degradation and control of hormone levels. oup.com The formation of IAA conjugates, including IAA-lysine, is a key mechanism for regulating auxin homeostasis, which is essential for proper plant growth and development. oup.comnih.gov

Storage and Inactivation of Biologically Active Indole-3-acetic Acid (IAA)

The conjugation of IAA to molecules like lysine (B10760008) serves as a mechanism for both the inactivation and long-term storage of this potent phytohormone. researchgate.net The formation of IAA-lysine renders the auxin biologically inactive, effectively removing it from the pool of free IAA that actively influences cellular processes. researchgate.net This process is critical for maintaining appropriate auxin levels, as excessively high concentrations can be inhibitory to growth. oup.com

Transgenic plants engineered to express the bacterial enzyme IAA-lysine synthetase, which catalyzes the conversion of IAA to IAA-lysine, exhibit phenotypes consistent with reduced auxin levels. nih.govresearchgate.net For instance, tobacco plants overproducing this enzyme showed a 20-fold decrease in free IAA, leading to morphological changes associated with auxin deficiency. nih.gov Similarly, transgenic Arabidopsis plants with the same gene also displayed characteristics of reduced free IAA. nih.govnih.gov This demonstrates the effectiveness of IAA-lysine formation in sequestering and inactivating IAA.

Influence on Plant Development and Growth Processes (e.g., alleviation of root elongation inhibition)

One notable example is the impact on root development. While reduced auxin activity can lead to desirable traits like a compact, well-branched phenotype in ornamental plants, it can also result in underdeveloped root systems. researchgate.net This highlights the delicate balance of auxin required for different developmental processes.

Furthermore, auxin levels are critical for reproductive development. For instance, reduced IAA levels in the stamen filament, achieved by targeted expression of the iaaL gene (which codes for IAA-lysine synthetase), led to defective anther filament elongation and reduced pollen viability. nih.gov This suggests that a steady supply of auxin, managed in part through conjugation and release, is necessary for normal pollen development. nih.gov

Developmental and Tissue-Specific Regulation

The formation and hydrolysis of auxin conjugates like IAA-lysine are subject to developmental and tissue-specific regulation, allowing for precise control of auxin activity where and when it is needed. oup.com Different tissues may contain varying levels of free and conjugated auxins, reflecting their specific developmental programs. researchgate.net For example, the accumulation of certain IAA-amino acid conjugates has been observed to differ between embryogenic and non-embryogenic cells in carrot, indicating cell-type-specific regulation. oup.com

The expression of genes involved in auxin conjugation can also be regulated by other hormones and environmental cues. For instance, the expression of some genes from the GH3 family, which encode enzymes that conjugate IAA to amino acids, is regulated by auxin response factors (ARFs). oup.com This intricate regulatory network ensures that auxin homeostasis is dynamically maintained throughout the plant's life cycle in response to both internal and external signals.

Role in Microbial Physiology and Pathogenicity

The synthesis of this compound is not limited to plants; it also plays a significant role in the physiology and pathogenicity of certain bacteria, particularly those that interact with plants. The ability of some phytopathogenic bacteria to produce and metabolize auxins is a key factor in their ability to cause disease.

Contribution to Microbial Virulence Mechanisms and Host-Pathogen Interactions

The regulation of IAA levels via conjugation to lysine is crucial for the virulence of P. syringae subsp. savastanoi. The ability to modulate the amount of secreted auxin allows the bacterium to manipulate the host's developmental processes to its advantage, leading to the formation of galls that house and nourish the pathogen. nih.govapsnet.org

Impact on Host Tissue Development (e.g., gall formation)

This compound, also known as IAA-Lys, is an amino acid conjugate of the primary plant auxin, indole-3-acetic acid (IAA). This compound is notably produced by certain phytopathogenic bacteria, particularly those within the Pseudomonas syringae species complex, such as Pseudomonas savastanoi. nih.gov In these pathogenic interactions, the synthesis of IAA and its subsequent conjugation to L-lysine play a significant role in modulating the host's developmental processes, leading to the formation of disease symptoms like tissue overgrowths, commonly known as galls or knots. nih.gov

The production of high levels of IAA by the pathogen is a key virulence factor, as the supraoptimal concentrations of this hormone disrupt the host's normal cellular growth and differentiation, inducing hypertrophy (cell enlargement) and hyperplasia (cell division). This leads to the characteristic tumorous outgrowths. The conjugation of IAA to L-lysine to form this compound is a metabolic pathway employed by the bacterium to modulate the levels of free, biologically active IAA. nih.gov This conjugate is considered to be less biologically active than free IAA. nih.gov

The conversion is catalyzed by the enzyme IAA-lysine synthase, encoded by the iaaL gene. nih.gov By converting the potent IAA into a less active form, the bacterium can fine-tune the hormonal imbalance in the host tissue. This process is not merely for detoxification but is an integral part of the pathogenic strategy. The presence of IAA-Lys has been confirmed in culture filtrates of P. savastanoi pathovars that induce knot formation on hosts like oleander. nih.gov Studies have shown that bacterial strains capable of producing IAA-Lys can alleviate the inhibitory effects that high concentrations of free IAA have on plant tissues, such as root elongation inhibition in Arabidopsis seedlings. nih.gov This suggests that the formation of this compound is a sophisticated mechanism to maintain a pathogenic state by controlling the concentration of the primary virulence factor, IAA, thereby sustaining the development of host tissue malformations like galls.

Comparative Analysis with Other Indole-3-acetic Acid Conjugates

Structural Determinants of Biological Activity and Inactivity (e.g., stereochemical properties)

The biological activity of IAA-amino acid conjugates is primarily determined by their susceptibility to hydrolysis, which releases free, active IAA. nih.govnih.gov This process is governed by the specificity of plant enzymes called amidohydrolases. nih.govplos.org Consequently, the structural features of the amino acid conjugated to IAA are critical in determining whether a conjugate is active, inactive, or serves another role.

The stereochemistry of the amino acid is a crucial determinant. Generally, conjugates formed with L-amino acids are the substrates for these hydrolases, whereas conjugates with D-amino acids are often resistant to cleavage and thus biologically inactive. The bioactivity of various IAA-L-amino acid conjugates correlates with the rates at which they are hydrolyzed in vitro. nih.gov For example, conjugates like IAA-Alanine and IAA-Leucine are readily cleaved and exhibit high auxin activity, whereas others are more resistant. nih.govnih.gov

In the specific case of this compound, its reduced biological activity is a key feature of its role in pathogenesis. nih.gov The enzyme responsible for its synthesis, IAA-lysine synthase (iaaL), shows specificity for both IAA and L-lysine. Research on different allozymes (allelic variants) of this enzyme in P. savastanoi has revealed that minor changes in the enzyme's amino acid sequence can dramatically alter its catalytic efficiency. For instance, the IaaLPsf-3 allozyme from a P. savastanoi strain infecting ash shows significantly higher activity than the IaaLPsn-1 (from an oleander strain) and IaaLPsv-1 (from an olive strain) allozymes, with the latter two showing very low to negligible activity, respectively. nih.gov This highlights that the ability to form the conjugate, dictated by enzyme structure, is a key determinant of the resulting auxin activity in the tissue.

The table below summarizes the relative activity of selected IAA-L-amino acid conjugates based on their ability to stimulate growth in bioassays, which reflects their susceptibility to hydrolysis.

Table 1: Biological Activity of Selected IAA-L-Amino Acid Conjugates in Plant Bioassays

Compound Name Avena Coleoptile Elongation Test Soybean Callus Growth Test
Indole-3-acetic acid (IAA) High High
N2-(Indole-3-yl)acetyl-L-alanine High Very High
N2-(Indole-3-yl)acetyl-L-aspartic acid High Moderate
N2-(Indole-3-yl)acetyl-L-glutamic acid High Moderate
N2-(Indole-3-yl)acetyl-L-leucine High High
This compound High Moderate
N-(Indole-3-yl)acetyl-L-phenylalanine Low Inactive

Data compiled from studies on Avena coleoptile and soybean callus bioassays. nih.govnih.gov "High" or "Very High" indicates activity comparable to or greater than IAA.

Differential Roles of Various IAA-Amino Acid Conjugates (e.g., storage vs. degradation vs. inhibition)

Plants and associated microbes utilize IAA-amino acid conjugates for distinct and diverse physiological purposes, broadly categorized as storage, degradation, and inhibition. nih.govoup.com The specific amino acid attached to IAA dictates the conjugate's metabolic fate and biological function. oup.com

Storage: Certain IAA-amino acid conjugates serve as a readily accessible pool of active auxin. These are typically conjugates that can be easily hydrolyzed by plant amidohydrolases to release free IAA. plos.orgoup.com Conjugates such as IAA-Alanine (IAA-Ala) and IAA-Leucine (IAA-Leu) fall into this category. oup.com They represent a form of temporarily inactivated auxin that can be mobilized to support growth and developmental processes as needed. nih.gov

Degradation: A second group of conjugates are intermediates in the permanent inactivation and catabolism of IAA. researchgate.net In Arabidopsis, the most abundant amide-linked conjugates, IAA-Aspartate (IAA-Asp) and IAA-Glutamate (IAA-Glu), are not significantly hydrolyzed back to free IAA but are instead targeted for oxidative degradation. plos.orgoup.comresearchgate.net This pathway serves to remove excess IAA from the system, playing a crucial role in maintaining auxin homeostasis. researchgate.netfrontiersin.org The formation of these conjugates is often induced by high auxin levels as a negative feedback mechanism. researchgate.net

Inhibition: Some conjugates can actively inhibit auxin-dependent responses. The most studied example is IAA-Tryptophan (IAA-Trp), which has been shown to antagonize IAA action, causing effects like agravitropic root growth and inhibiting IAA-induced lateral root formation. oup.com Unlike storage forms, IAA-Trp is not a precursor for free IAA but acts as a direct inhibitor.

This compound, produced by pathogens, appears to function primarily in the inactivation or detoxification of the large amounts of IAA synthesized by the bacterium itself. nih.gov By converting IAA to this less active conjugate, the pathogen can modulate the hormonal environment to prevent host cell death from extreme auxin toxicity while still maintaining the chronic overgrowth characteristic of gall formation.

The table below provides a comparative summary of the primary roles of different IAA-amino acid conjugates.

Table 2: Functional Classification of IAA-Amino Acid Conjugates

Conjugate Primary Role Metabolic Fate
IAA-Alanine Storage Hydrolysis to free IAA oup.com
IAA-Leucine Storage Hydrolysis to free IAA oup.com
IAA-Phenylalanine Storage Hydrolysis to free IAA oup.com
IAA-Aspartate Degradation Intermediate for catabolism plos.orgoup.com
IAA-Glutamate Degradation Intermediate for catabolism plos.orgoup.com
IAA-Tryptophan Inhibition Inhibitor of auxin action oup.com

Analytical Methodologies for N6 Indole 3 Yl Acetyl L Lysine Research

Extraction and Sample Preparation from Diverse Biological Matrices

The initial and critical step in the analysis of N6-[(Indole-3-yl)acetyl]-L-lysine is its effective extraction from various biological sources, such as plant tissues and bacterial cultures. The low endogenous concentrations of this compound, often at the nanogram per gram of fresh weight level, and the presence of interfering substances, present significant challenges. researchgate.net

A common approach for extraction from plant tissues, like those from rice (Oryza sativa), involves treating the sample with 80% acetone (B3395972) in water containing a diethyl dithiocarbamate (B8719985) solution. tandfonline.comnih.gov This is often followed by a solid-phase extraction (SPE) step using a C18 cartridge to partially purify the extract before further analysis. tandfonline.comnih.gov This single SPE step can be sufficient for cleanup prior to analysis by more advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.com For tissues rich in substances like starch, modified extraction methods such as a modified SDS-LiCl protocol have been developed to yield high-quality RNA, which can be indicative of the metabolic state and is suitable for downstream applications like gene expression analysis related to auxin metabolism. nih.gov

In the context of bacterial cultures, such as Pseudomonas syringae subsp. savastanoi, which is known to synthesize indoleacetic acid-lysine, similar extraction principles are applied to isolate the compound from the culture medium or bacterial cells. wikipedia.org

Table 1: Comparison of Extraction Methods for Plant Tissues

MethodMatrixKey ReagentsAdvantagesDisadvantagesReference
Acetone Extraction with SPERice plant or callus80% Acetone, Diethyl dithiocarbamate, C18 cartridgeSimple, effective for LC-MS/MSMay not remove all interfering substances tandfonline.comnih.gov
Modified SDS-LiClStarch-rich seeds and rootsSDS, LiClHigh yield and quality of RNAPrimarily for nucleic acid extraction nih.gov
CTAB-LiClPlant tissuesCTAB, LiClEffective for tissues with high polysaccharidesCan be time-consuming nih.gov

Chromatographic Separation Techniques

High-performance liquid chromatography (HPLC) is a cornerstone technique for separating this compound from other metabolites in a sample extract. researchgate.net When coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS), it provides a powerful tool for the quantification of auxin conjugates. tandfonline.comnih.gov This method allows for the separation and detection of the compound without the need for chemical derivatization, which simplifies the analytical process. nih.govresearchgate.net

The separation is typically achieved on a C18 column, which is well-suited for retaining and separating nonpolar to moderately polar compounds like auxin conjugates. The mobile phase composition and gradient are optimized to achieve good resolution between this compound and other related compounds, such as indole-3-acetic acid (IAA) and its other amino acid conjugates. tandfonline.comnih.gov Ultra-high performance liquid chromatography (UPLC), a more advanced form of HPLC, offers even higher resolution and faster analysis times and is increasingly used for the analysis of auxins and their conjugates. researchgate.netnih.gov

Mass Spectrometry-Based Detection and Quantification Approaches

Mass spectrometry (MS) is the definitive method for the detection and quantification of this compound due to its high sensitivity and specificity. researchgate.net When coupled with a separation technique like HPLC or UPLC, MS allows for the precise measurement of the mass-to-charge ratio (m/z) of the target molecule and its fragments.

In tandem mass spectrometry (MS/MS), the protonated molecule of this compound is selected and fragmented to produce characteristic product ions. For many IAA amino acid conjugates, a common fragment ion at m/z 130 is observed, which corresponds to the indole-3-methylene moiety. tandfonline.com This specific fragmentation pattern is utilized in Multiple Reaction Monitoring (MRM) mode, which significantly enhances the selectivity and sensitivity of the analysis, allowing for detection at the femtomole level. tandfonline.com High-resolution mass spectrometry (HRMS) provides even greater mass accuracy, further confirming the elemental composition of the detected ions and aiding in the identification of novel metabolites. nih.gov

Table 2: Mass Spectrometry Parameters for Auxin Conjugate Analysis

ParameterValue/DescriptionPurposeReference
Ionization ModeElectrospray Ionization (ESI) - PositiveTo generate protonated molecules [M+H]+ tandfonline.comnih.gov
MS/MS Transition (MRM)Precursor ion → Product ion (e.g., m/z 304 → m/z 130 for IAA-Lys)Highly selective and sensitive quantification tandfonline.com
Detection Limit0.4–2.9 fmol for IAA amino acid conjugatesDemonstrates the high sensitivity of the method tandfonline.comnih.gov

In Vitro Enzymatic Activity Assays for Indoleacetate—Lysine (B10760008) Synthetase

The biosynthesis of this compound is catalyzed by the enzyme indoleacetate-lysine synthetase. wikipedia.org Understanding the activity of this enzyme is crucial for elucidating the regulation of auxin conjugation. In vitro enzymatic activity assays are employed to characterize the kinetic properties of this enzyme and to identify potential inhibitors or activators.

These assays typically involve incubating the purified or partially purified enzyme with its substrates: ATP, (indol-3-yl)acetate (IAA), and L-lysine. wikipedia.org The reaction progress can be monitored by measuring the formation of the product, this compound, over time. This can be achieved using the chromatographic and mass spectrometric techniques described above. Alternatively, the consumption of substrates, such as ATP, can be monitored using coupled enzyme assays. The systematic name for this enzyme is (indol-3-yl)acetate:L-lysine ligase (ADP-forming). wikipedia.org

Isotopic Labeling Techniques for Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system, providing insights into metabolic pathways and their fluxes. nih.govresearchgate.net In the context of this compound research, stable isotope-labeled precursors, such as ¹³C-labeled glucose or ¹⁵N-labeled amino acids, can be supplied to the biological system (e.g., plant cells or bacterial cultures). nih.govnih.gov

By tracking the incorporation of these isotopes into this compound and its precursors over time, researchers can quantify the rates of synthesis and turnover of this conjugate. researchgate.netmdpi.com This approach, known as metabolic flux analysis (MFA), involves measuring the mass isotopologue distributions of metabolites by mass spectrometry. nih.gov The data is then used in computational models to estimate the fluxes through the relevant metabolic pathways. mdpi.com Isotopically non-stationary metabolic flux analysis (INST-MFA) is a more advanced technique that analyzes labeling time-courses, which is particularly useful for studying dynamic metabolic states. frontiersin.org

Table 3: Common Isotopes and Their Applications in Auxin Metabolism Studies

IsotopePrecursorApplicationAnalytical TechniqueReference
¹³C[U-¹³C]-GlucoseTracing carbon flow from glycolysis to acetyl-CoA and amino acid biosynthesisLC-MS/MS nih.gov
¹⁵N¹⁵N-labeled amino acidsInvestigating the sources of the lysine moietyLC-MS/MS mdpi.com
²H (Deuterium)Deuterated IAAUsed as an internal standard for quantificationGC-MS, LC-MS/MS researchgate.net

Synthetic Chemistry Approaches to N6 Indole 3 Yl Acetyl L Lysine and Analogues

Laboratory Synthesis Methods for N6-[(Indole-3-yl)acetyl]-L-lysine

The laboratory synthesis of this compound involves the formation of a stable amide bond between the carboxyl group of indole-3-acetic acid (IAA) and the ε-amino group (N6) of L-lysine. To achieve regioselectivity and high yields, a common strategy employs protecting groups and a coupling agent, a standard practice in peptide synthesis.

A representative synthetic route proceeds in three main stages:

Protection of L-lysine: To prevent the α-amino group of L-lysine from reacting with IAA, it must first be protected. A widely used protecting group is the tert-butyloxycarbonyl (Boc) group. This reaction yields N2-Boc-L-lysine.

Activation of Indole-3-Acetic Acid: The carboxyl group of IAA is not sufficiently reactive to form an amide bond directly under mild conditions. Therefore, it is converted into a more reactive form, typically an activated ester. A common method is to react IAA with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction forms the Indole-3-acetyl-NHS ester.

Coupling and Deprotection: The activated Indole-3-acetyl-NHS ester is then reacted with N2-Boc-L-lysine. The nucleophilic ε-amino group of the protected lysine (B10760008) attacks the activated ester, forming the desired amide bond and releasing NHS as a byproduct. The resulting intermediate, N2-Boc-N6-[(Indole-3-yl)acetyl]-L-lysine, is then subjected to an acidic workup (e.g., with trifluoroacetic acid) to remove the Boc protecting group, yielding the final product, this compound.

The progress of the synthesis can be monitored at each step using techniques like thin-layer chromatography (TLC), and the final product is purified using methods such as column chromatography or recrystallization.

Step Reactant 1 Reactant 2 Reagent/Solvent Product
1. ProtectionL-LysineDi-tert-butyl dicarbonateBase (e.g., Sodium bicarbonate), Water/DioxaneN2-Boc-L-lysine
2. ActivationIndole-3-acetic acidN-hydroxysuccinimideN,N'-Dicyclohexylcarbodiimide (DCC), DioxaneIndole-3-acetyl-NHS ester
3. Coupling & DeprotectionN2-Boc-L-lysineIndole-3-acetyl-NHS esterDimethylformamide (DMF), then Trifluoroacetic acid (TFA)This compound

Chemical Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound relates to its biological function. In bacteria and plants, the conjugation of the plant hormone IAA to amino acids is a key mechanism for regulating auxin homeostasis and activity. nih.govnih.gov The resulting conjugates, such as IAA-lysine, are often less biologically active or serve as storage forms that can be hydrolyzed to release free IAA. nih.govnih.gov The synthesis of analogues allows researchers to probe the structural requirements for this metabolic process and biological activity.

Chemical derivatization for SAR studies of IAA-lysine typically focuses on two areas: modification of the amino acid portion and modification of the indole (B1671886) ring.

Modification of the Amino Acid Moiety: A primary strategy for SAR studies involves replacing L-lysine with other amino acids to determine the specificity of the enzymes that both synthesize and hydrolyze these conjugates. By synthesizing a library of different IAA-amino acid conjugates, researchers can assess how the nature of the amino acid side chain (e.g., its size, charge, and polarity) affects the compound's stability, transport, and biological activity. nih.gov For example, studies have compared the effects of IAA conjugated to alanine, aspartic acid, leucine (B10760876), and phenylalanine, among others. nih.govnih.gov This has revealed that the ability of these conjugates to elicit an auxin-like response often correlates with the rate at which they are hydrolyzed in plant tissues to release free IAA. uniprot.org

IAA-Amino Acid Conjugate Relative Biological Activity (Example: Avena Coleoptile Elongation) Key Finding for SAR
IAA-AlanineHigh activity nih.govSmall, neutral side chains can result in highly active conjugates, likely due to efficient hydrolysis. nih.gov
IAA-Aspartic AcidHigh activity nih.govAcidic side chains are well-tolerated and can be found in endogenous auxin conjugates. nih.gov
IAA-PhenylalanineLow activity nih.govBulky, aromatic side chains can reduce biological activity, possibly due to steric hindrance affecting enzymatic hydrolysis. nih.govuniprot.org
IAA-LysineModerate to high activity nih.govThe basic side chain of lysine is a substrate for conjugating enzymes, and the conjugate retains biological activity. nih.gov

Through the systematic synthesis and biological evaluation of these and other analogues, a detailed understanding of the structure-activity relationships governing IAA conjugates can be achieved.

Advanced Research Perspectives and Future Directions

Elucidation of Regulatory Networks Governing Conjugation and Deconjugation

The concentration of free, active auxin is meticulously controlled in plants through a balance of biosynthesis, transport, catabolism, and conjugation/deconjugation. frontiersin.org The formation of auxin conjugates, including N6-[(Indole-3-yl)acetyl]-L-lysine, is a key component of this homeostatic network. nih.gov In plants, the GH3 family of enzymes is primarily responsible for conjugating IAA to various amino acids, which can mark the hormone for either storage or degradation. oup.com For instance, conjugates like IAA-Aspartate and IAA-Glutamate are generally targeted for degradation, whereas others may serve as a readily hydrolyzable source of free IAA. frontiersin.orgnih.gov

While the synthesis of IAA-lysine is well-documented in certain bacteria, its regulation in plants is less clear. frontiersin.org Future research must focus on identifying and characterizing the specific plant enzymes and genes that may govern the conjugation of IAA to lysine (B10760008) and, crucially, the hydrolases that would mediate the reverse reaction (deconjugation). Unraveling the transcriptional control of these genes—how they respond to developmental cues, environmental stresses, and the presence of pathogens—is essential. Investigating the subcellular compartmentalization of these processes will also be critical, as the location of conjugation and deconjugation within the cell has significant implications for auxin signaling and availability. nih.gov

In phytopathogenic bacteria like Pseudomonas savastanoi, the synthesis of IAA-lysine via the enzyme Indoleacetate-lysine synthetase (encoded by the iaaL gene) is a virulence strategy. nih.govoup.com The bacterium produces high levels of IAA to induce tumor-like gall formation on the host plant, and then converts excess IAA to the less active IAA-lysine to modulate this effect and maintain its own metabolic balance. nih.govnih.gov Understanding the regulatory cues within the bacterium that trigger iaaL expression is a key research frontier. Furthermore, exploring how host-derived signals might influence this bacterial regulatory network could reveal novel targets for disease control.

Structural Biology and Mechanistic Insights into Indoleacetate—Lysine Synthetase

Indoleacetate-lysine synthetase (EC 6.3.2.20) is the pivotal enzyme responsible for the synthesis of this compound. It catalyzes the ATP-dependent ligation of (indol-3-yl)acetate to the ε-amino group of L-lysine. wikipedia.orgwikiwand.com Despite the cloning of its gene (iaaL) from Pseudomonas syringae subsp. savastanoi and its functional characterization, high-resolution structural data for this enzyme remains a significant gap in the field. wikipedia.org

Future research should prioritize the determination of the three-dimensional crystal structure of Indoleacetate-lysine synthetase. This would provide invaluable insights into its catalytic mechanism. Key areas of investigation would include:

Active Site Architecture: Identifying the specific amino acid residues that form the binding pockets for each of the three substrates: IAA, L-lysine, and ATP.

Catalytic Mechanism: Elucidating the step-by-step chemical process, including the role of key residues in facilitating the formation of the amide bond.

Substrate Specificity: Structural studies, combined with site-directed mutagenesis, could reveal the basis for the enzyme's high specificity for L-lysine over other amino acids. frontiersin.org

Insights can be drawn from structural studies of analogous enzymes. For example, research on pyrrolysyl-tRNA synthetase (PylRS), which also recognizes lysine derivatives, highlights the plasticity of an active site in accommodating modified lysine substrates. plos.org Understanding the structural basis of Indoleacetate-lysine synthetase function is not only of fundamental scientific interest but also provides a foundation for designing specific inhibitors or engineering the enzyme for novel biotechnological applications.

Enzyme Profile: Indoleacetate-lysine Synthetase
Systematic Name (indol-3-yl)acetate:L-lysine ligase (ADP-forming) wikipedia.org
EC Number 6.3.2.20 wikipedia.orgwikiwand.com
Reaction Catalyzed ATP + (indol-3-yl)acetate + L-lysine ⇌ ADP + phosphate (B84403) + N6-[(indol-3-yl)acetyl]-L-lysine wikipedia.org
Enzyme Family Ligases, specifically acid-D-amino-acid ligases (peptide synthases) wikipedia.org
Natural Source Pseudomonas syringae species complex, including P. savastanoi frontiersin.orgnih.gov
Biological Role Regulation of IAA pool size and virulence in phytopathogenic bacteria nih.gov

Genetic Engineering and Biotechnological Applications in Modulating Auxin Levels in Plants and Microbes

The ability of Indoleacetate-lysine synthetase to specifically reduce the pool of active IAA makes its corresponding gene, iaaL, a powerful tool for genetic engineering. frontiersin.org By expressing the bacterial iaaL gene in plants, researchers can effectively create an "antiauxin" effect, lowering endogenous free IAA levels and studying the resulting developmental consequences. frontiersin.org

Transgenic plants expressing iaaL have already demonstrated a range of altered phenotypes, providing concrete evidence for the role of auxin in various processes. For instance, expressing iaaL under the control of floral-specific promoters in Arabidopsis resulted in abnormal stamen development and reduced seed set, confirming the critical role of precise auxin levels during reproduction. researchgate.net This approach can be systematically applied to:

Dissect Developmental Roles: By using tissue-specific or inducible promoters to drive iaaL expression, the specific functions of auxin in different organs and at different developmental stages can be precisely dissected. youtube.com

Improve Agronomic Traits: Controlled reduction of auxin could be beneficial in certain agricultural contexts. For example, modifying root architecture or altering apical dominance to encourage more branching could be explored. youtube.comashs.org

Enhance Stress Tolerance: As auxin is interconnected with plant stress responses, modulating its levels via iaaL expression could potentially enhance tolerance to certain biotic or abiotic stresses. oup.com

In microbes, engineering the expression of iaaL could be used to control the production of IAA, a compound synthesized by many plant-associated bacteria to promote plant growth or as a virulence factor. This could be applied in the development of more effective microbial inoculants for agriculture or in strategies to attenuate pathogen virulence.

Computational Modeling and Simulation Studies (e.g., molecular dynamics, QSAR)

Computational approaches are becoming indispensable for understanding complex biological systems, and the study of this compound and its associated enzymes is no exception. nih.gov These methods can provide predictive insights where experimental data is lacking and can help guide future laboratory research.

Molecular Dynamics (MD) Simulations: Once a structural model of Indoleacetate-lysine synthetase is available (either from crystallography or homology modeling), MD simulations can be employed to study its dynamic behavior. nih.gov These simulations can model the enzyme's flexibility, the process of substrate binding, and the conformational changes that occur during the catalytic cycle. nih.gov This can help identify transient interactions and states that are difficult to capture with static structural methods. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies could be developed to predict the biological activity of various IAA-amino acid conjugates. By correlating the chemical structures of different conjugates with their activity (e.g., resistance to hydrolysis, interaction with transport proteins), a predictive model could be built. This would allow for the in silico screening of novel auxin analogs or conjugates with desired properties, such as enhanced stability or specific activity.

Systems Biology Modeling: At a larger scale, the synthesis and hydrolysis of this compound can be incorporated into broader computational models of auxin homeostasis. nih.govoup.com Such models integrate data on biosynthesis, transport, and signaling to simulate how perturbations, like the introduction of Indoleacetate-lysine synthetase, affect the entire auxin network within a cell or tissue. nih.gov This can help predict complex, system-level outcomes of genetic modifications.

Exploration of this compound in Broader Biological Contexts (e.g., non-auxin-related roles)

While the primary known role of this compound is the inactivation of auxin, it is plausible that this molecule possesses biological functions beyond simply being an inert storage or degradation product. nih.govresearchgate.net The conjugation of IAA to lysine dramatically alters the chemical properties of both molecules, creating a new entity that may have unique interaction partners and signaling roles.

Future research should investigate potential non-auxin-related functions. For example:

Signaling Molecule: Could this compound itself act as a signal? It might interact with novel receptors or proteins, distinct from those involved in auxin perception, to trigger unique downstream responses in either the producing bacterium or the host plant.

Defense Compound Modulation: Auxin signaling is known to antagonize certain plant defense pathways, such as those mediated by salicylic (B10762653) acid. oup.com The conversion of IAA to IAA-lysine by a pathogen could be a mechanism not just to manage its own IAA levels, but to finely tune the host's defense response to its advantage.

Metabolic Precursor: It is conceivable that this compound could serve as a precursor for other, yet-to-be-identified metabolites with distinct biological activities.

Exploring these broader contexts requires the development of sensitive detection methods to quantify this compound in different tissues and subcellular compartments, as well as tools like labeled versions of the molecule to trace its fate and identify its binding partners.

Q & A

Basic: What enzymatic and chemical synthesis methods are used to produce N6-[(Indole-3-yl)acetyl]-L-lysine?

Answer:
The compound can be synthesized via enzymatic or chemical routes. Enzymatically, lysine N-acetyltransferases (EC 2.3.1.32) catalyze the transfer of acetyl groups to lysine residues, as seen in related compounds like N6-acetyl-L-lysine . Chemically, regioselective acylation of lysine’s ε-amino group can be achieved using activated indole-3-acetyl derivatives under mild alkaline conditions (pH > 11) to minimize side reactions. Post-synthesis, purification via column chromatography and characterization by NMR and mass spectrometry are critical to confirm regioselectivity and purity .

Basic: Which analytical techniques ensure accurate quantification of this compound in biological matrices?

Answer:
Reverse-phase HPLC coupled with UV/Vis or mass spectrometry is standard for quantification. For preliminary purity checks, TLC (≥98% purity threshold) is cost-effective . In complex biological samples (e.g., plasma), solid-phase extraction (SPE) pre-concentration improves detection limits. Method validation should include spike-recovery assays to account for matrix effects, as emphasized in ELISA protocols for similar small molecules .

Advanced: How should in vivo studies be designed to evaluate the cardiovascular effects of this compound?

Answer:
Use diabetic rodent models to mimic pathological conditions, as seen in studies with N6-(1-iminoethyl)-L-lysine. Key parameters include left ventricular developed pressure (LVDP) and dP/dt to assess cardiac contractility. Dose-response curves (e.g., 10–100 mg/kg) and chronic treatment periods (4–8 weeks) are recommended. Include control groups treated with vehicle or structurally similar inactive analogs to isolate compound-specific effects .

Advanced: How can researchers resolve contradictory data on the compound’s efficacy across experimental models?

Answer:
Contradictions often arise from differences in model systems (e.g., species, disease severity) or pharmacokinetic variables (e.g., bioavailability). To address this:

  • Conduct pharmacokinetic profiling to correlate tissue concentrations with observed effects.
  • Standardize administration routes (e.g., intraperitoneal vs. oral) and control diets to minimize metabolic variability.
  • Perform meta-analyses comparing results across studies, highlighting confounding factors like comorbid conditions in animal models .

Basic: What enzymatic pathways are implicated in the metabolism of N6-acylated lysine derivatives?

Answer:
Lysine acylases and deacetylases regulate the turnover of N6-acylated lysine compounds. For example, fructoselysine 6-kinase (EC 2.7.1.218) phosphorylates fructoselysine analogs, suggesting analogous pathways may exist for indole-acetylated lysine . In vitro assays using liver homogenates or recombinant enzymes can identify specific metabolic enzymes and their kinetic parameters (Km, Vmax) .

Advanced: How can storage conditions impact the stability of this compound?

Answer:
Store lyophilized powder at −20°C in anhydrous conditions to prevent hydrolysis. For liquid formulations (e.g., in cell culture media), use buffers at pH 6–7 and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC over 1–6 months; instability >10% under recommended conditions warrants stabilizers (e.g., cryoprotectants like trehalose) .

Advanced: What experimental strategies assess protein binding interactions of this compound?

Answer:
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD) with purified target proteins. For cellular studies, co-immunoprecipitation followed by Western blotting identifies interaction partners. Competitive binding assays using fluorescent probes (e.g., FITC-labeled lysine analogs) can reveal displacement dynamics .

Advanced: How can regioselective acylation of lysine be optimized to reduce byproduct formation?

Answer:
Use protecting groups (e.g., Fmoc for α-amino protection) during chemical synthesis to direct acylation to the ε-amino group. Enzymatic approaches with immobilized acetyltransferases improve selectivity; optimize reaction pH (7.5–8.5) and temperature (25–37°C) to enhance enzyme activity. Monitor reaction progress with real-time LC-MS to terminate at peak yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N6-[(Indole-3-yl)acetyl]-L-lysine
Reactant of Route 2
Reactant of Route 2
N6-[(Indole-3-yl)acetyl]-L-lysine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.